Xibornol

Description

Historical Scientific Context and Discovery of Xibornol (B1683399)

The discovery of this compound dates back to the 1970s ebi.ac.ukwikipedia.org. Its initial recognition was linked to its antiseptic properties ebi.ac.ukwikipedia.org. Research into this compound has been conducted by various institutions globally, including academic research institutions patsnap.com.

Evolution of Research Interest in this compound as an Antimicrobial Agent

Research interest in this compound as an antimicrobial agent has evolved since its discovery. Its antiseptic properties were noted early on ebi.ac.ukwikipedia.org. Studies have investigated its activity against various bacteria, including Gram-positive pathogens commonly associated with respiratory tract infections researchgate.netnih.govmedchemexpress.com. Early research in the 1980s explored its efficacy and tolerability, as well as its activity against specific bacteria like Staphylococcus aureus ebi.ac.uk. Minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) were evaluated against Staphylococcus aureus, showing good in vitro activity ebi.ac.uk.

More recent research has continued to evaluate its antimicrobial potential, specifically against common pathogens of the upper and lower respiratory tract, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. researchgate.netnih.govmedchemexpress.com. These studies have indicated strong antibacterial action against these microorganisms researchgate.netnih.govmedchemexpress.com. Furthermore, research has also explored the activity of this compound against emerging pathogens like Actinomyces israelii and Corynebacterium ulcerans, highlighting its potential in controlling these bacteria researchgate.netnih.govmedchemexpress.com.

Beyond antibacterial activity, research interest has also expanded to investigate the potential virucidal properties of this compound. Studies have evaluated its activity against several respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus researchgate.netresearchgate.netnih.govcolab.ws. These in vitro experiments have shown a statistically significant reduction in viral titers under different environmental conditions researchgate.netresearchgate.netnih.govcolab.ws.

Data from research on the antimicrobial activity of this compound can be summarized as follows:

| Pathogen | Type | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Strong antibacterial | researchgate.netnih.govmedchemexpress.com |

| Streptococcus pneumoniae | Gram-Positive | Strong antibacterial | researchgate.netnih.govmedchemexpress.com |

| Streptococcus pyogenes | Gram-Positive | Strong antibacterial | researchgate.netnih.govmedchemexpress.com |

| Actinomyces israelii | Gram-Positive | Strong antibacterial | researchgate.netnih.govmedchemexpress.com |

| Corynebacterium ulcerans | Gram-Positive | Strong antibacterial | researchgate.netnih.govmedchemexpress.com |

| Human Adenovirus 5 | Virus | Virucidal (Log10 reduction 1.75-3.84) | researchgate.netresearchgate.netnih.govcolab.ws |

| Human Rhinovirus type 13 | Virus | Virucidal (Log10 reduction 1.75-3.84) | researchgate.netresearchgate.netnih.govcolab.ws |

| Human Coronavirus 229E | Virus | Virucidal (Log10 reduction 1.75-3.84) | researchgate.netresearchgate.netnih.govcolab.ws |

| Human Parainfluenza Virus type 1 | Virus | Virucidal (Log10 reduction 1.75-3.84) | researchgate.netresearchgate.netnih.govcolab.ws |

| Human Respiratory Syncytial Virus | Virus | Virucidal (Log10 reduction 1.75-3.84) | researchgate.netresearchgate.netnih.govcolab.ws |

Detailed research findings, such as minimal inhibitory concentrations (MICs) against Staphylococcus aureus, have been reported to range between 2 µg/ml and 8 µg/ml ebi.ac.uk. The mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and cell lysis patsnap.com. This compound's broad-spectrum antiseptic activity allows it to combat a wide range of bacterial pathogens patsnap.com.

Positioning this compound within Contemporary Chemical Biology and Pharmaceutical Sciences Research

Within contemporary chemical biology and pharmaceutical sciences research, this compound is positioned as a compound with established antimicrobial properties and ongoing investigation into its full spectrum of activity. Its lipophilic nature presents formulation challenges for aqueous preparations, which has led to research into drug delivery systems like self-microemulsifying drug delivery systems (SMEDDS) to improve its solubility and stability ebi.ac.ukresearchgate.netiiab.me. This research into novel formulations highlights its relevance in pharmaceutical sciences, focusing on overcoming physicochemical limitations for better therapeutic application ebi.ac.ukresearchgate.netiiab.me.

Furthermore, the recent exploration of its virucidal activity against respiratory viruses positions this compound as a compound of interest in the context of emerging infectious diseases and the need for broad-spectrum antimicrobial strategies researchgate.netresearchgate.netnih.govcolab.ws. Its potential to inactivate viruses, alongside its antibacterial effects, makes it a subject of ongoing research in chemical biology to understand the underlying mechanisms of action against different types of pathogens patsnap.comresearchgate.netresearchgate.netnih.govcolab.wspatsnap.com. Research continues to investigate its activity against Gram-positive bacteria and its potential as a topical agent for controlling infections in the respiratory tract researchgate.netnih.govmedchemexpress.com.

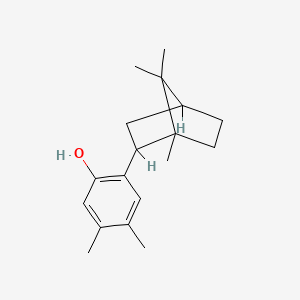

The study of this compound contributes to the broader understanding of terpenophenol derivatives and their potential therapeutic applications wikipedia.org. The bicyclo[2.2.1]heptane structural block present in this compound is recognized in the literature for its potential in synthesizing pharmaceutical substances researchgate.net.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRHMQWZFJXKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472406 | |

| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34632-99-0, 13741-18-9 | |

| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xibornol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies of Xibornol

Established Synthetic Routes to Xibornol (B1683399)

The primary established synthetic route to this compound involves the Friedel-Crafts alkylation of 3,4-xylenol with camphene (B42988). This reaction is typically catalyzed by a Lewis acid, with stannic chloride (SnCl₄) being a commonly reported catalyst. The process proceeds via a regioselective electrophilic substitution, where a carbocation intermediate generated from camphene attacks the aromatic ring of 3,4-xylenol. The regioselectivity is influenced by steric and electronic factors, favoring the addition at the position para to the hydroxyl group of 3,4-xylenol, leading to the formation of 6-isobornyl-3,4-xylenol, which is this compound.

Typical reaction conditions involve melting 3,4-xylenol and camphene, followed by the incremental addition of stannic chloride while maintaining a specific temperature range, such as 70-80°C, for several hours.

Novel Methodologies for this compound Synthesis Optimization

Optimization of this compound synthesis, particularly for industrial scale, focuses on controlling key parameters to maximize yield and purity. Aspects of optimization include careful control of stoichiometry, catalyst loading, and distillation parameters. Utilizing an excess of camphene, for instance, can help ensure complete conversion of 3,4-xylenol. Maintaining anhydrous conditions is also crucial, especially when using hygroscopic catalysts like stannic chloride, to prevent hydrolysis. Industrial processes often employ jacketed vessels for precise temperature regulation during the exothermic alkylation step. While the fundamental Friedel-Crafts route remains established, optimization efforts primarily involve refining these reaction conditions and work-up procedures to improve efficiency and scalability.

Design and Synthesis of this compound Analogues and Derivatives

The isobornylphenol scaffold of this compound provides opportunities for chemical modifications and the synthesis of analogues and derivatives, which can lead to compounds with altered or enhanced properties.

Chemical Modifications and Structural Diversification

This compound can undergo various chemical transformations characteristic of phenolic compounds and those influenced by the isobornyl moiety. General reactions include oxidation to form quinones, reduction to form phenolic derivatives, and electrophilic aromatic substitution on the phenolic ring.

A specific strategy for structural diversification of isobornylphenols, relevant to this compound derivatives, involves the synthesis of new aryl derivatives through cross-coupling reactions. scirp.orgresearchgate.net Bromo-substituted isobornylphenols can be coupled with arylboronic acids under Suzuki reaction conditions, typically catalyzed by palladium complexes. scirp.orgresearchgate.net This method allows for the introduction of various aryl substituents onto the isobornylphenol core, expanding the chemical space of this compound-related compounds. Studies have investigated different palladium complexes with terpene N-donor ligands to identify optimal reagents and reaction conditions for these Suzuki couplings. scirp.orgresearchgate.net

Stereoselective Synthesis Approaches for this compound Scaffolds

This compound possesses defined stereochemistry at the isobornyl group, being the exo isomer. The synthesis from camphene, a chiral precursor (though often used as a racemate), influences the stereochemical outcome. This compound itself can exist as a racemate of specific stereoisomers, namely 4,5-dimethyl-2-[(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol and 4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol. google.comresearchgate.net

While the standard Friedel-Crafts alkylation may yield a mixture of stereoisomers, the potential for obtaining optically active forms of isobornylphenol derivatives has been recognized. acs.org Research in related bornane-based structures has explored stereospecific synthesis routes. google.com.pg Methods for the resolution of racemic mixtures of isobornyl-substituted compounds, such as salicylic (B10762653) aldehydes, have also been developed, suggesting that similar strategies could be applied to obtain enantiomerically pure this compound or its derivatives if desired for specific applications. acs.org The development of stereoselective synthetic approaches for isobornylphenols remains an area of interest for accessing compounds with defined absolute configurations.

Patent Landscape and Academic Innovations in this compound Production

The patent landscape surrounding this compound primarily focuses on its applications and formulations rather than novel synthesis methods for the core compound itself. Patents describe the use of this compound as an active agent in the treatment of various conditions, including viral infections and acne. google.comresearchgate.netgoogle.co.ug this compound is also mentioned in patents related to drug delivery systems and coatings for medical devices, often as one example within a broader class of therapeutic agents. google.comgoogle.com

Advanced Structural Elucidation and Conformational Analysis of Xibornol

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Xibornol (B1683399) Structure Determination

No published ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, or advanced 2D NMR studies (such as COSY, HSQC, HMBC, NOESY) for this compound could be located. This information is essential for the definitive assignment of the proton and carbon skeletons and for determining the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) Applications in this compound Research

Detailed mass spectrometry studies on this compound, including electron ionization (EI) or electrospray ionization (ESI) mass spectra and fragmentation patterns, are not available. This data would be crucial for confirming the molecular weight and for providing structural information based on the fragmentation of the molecule.

Vibrational Spectroscopy (IR, Raman) for this compound Analysis

Specific Infrared (IR) and Raman spectra for this compound, detailing the vibrational frequencies of its functional groups, have not been found in the searched literature. Such data would provide insights into the molecular structure and bonding within the this compound molecule.

X-ray Crystallography Studies of this compound and its Complexes

There are no published reports on the single-crystal X-ray diffraction analysis of this compound or any of its complexes. Consequently, precise information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is not available.

Computational Chemistry Approaches to this compound's Conformational Landscape

Molecular Mechanics and Quantum Chemical Calculations

No specific computational studies employing molecular mechanics or quantum chemical calculations to investigate the conformational landscape, potential energy surface, or to identify stable conformers of this compound have been published. These theoretical studies are vital for understanding the three-dimensional structure and flexibility of the molecule in different environments.

Due to the absence of this fundamental scientific data, it is not possible to construct the requested article while adhering to the strict requirements for detailed, accurate, and specific content focused solely on this compound.

Analysis of Intramolecular Interactions and Stability

Intramolecular Hydrogen Bonding

The this compound molecule features a hydroxyl group (-OH) attached to a phenol (B47542) ring, which is ortho-substituted with the bicyclo[2.2.1]heptane group. This arrangement allows for the potential formation of an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the electron cloud of the adjacent bulky substituent. While direct experimental data on this compound is not available, extensive research on other ortho-substituted phenols provides a strong basis for inferring the presence and nature of such an interaction.

The table below presents typical geometric parameters and energies for intramolecular hydrogen bonds in ortho-substituted phenol derivatives, derived from computational studies. These values provide a reference for understanding the potential characteristics of the hydrogen bond in this compound.

| Interaction Type | O-H Bond Length (Å) | H···Acceptor Distance (Å) | O-H···Acceptor Angle (°) | Estimated Bond Energy (kcal/mol) |

| O-H···C | ~0.96 - 0.98 | ~2.2 - 2.6 | ~110 - 130 | ~1 - 3 |

| O-H···O | ~0.97 - 1.02 | ~1.6 - 1.9 | ~140 - 160 | ~4 - 8 |

| O-H···N | ~0.98 - 1.03 | ~1.7 - 2.0 | ~130 - 150 | ~3 - 7 |

Steric Effects and Conformational Stability

The most significant factor influencing the conformation and stability of this compound is the steric hindrance introduced by the bulky bicyclo[2.2.1]heptane group. This rigid, three-dimensional structure imposes considerable spatial constraints on the molecule. The bicyclo[2.2.1]heptane system itself is known for its rigidity and inherent ring strain.

The chemical stability of this compound is determined by the interplay of its constituent parts. The phenolic ring is susceptible to oxidation, a common degradation pathway for phenolic compounds, which can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. The hydroxyl group can be oxidized to a quinone-type structure.

In contrast, the bicyclo[2.2.1]heptane moiety is an alkane-like structure and is generally much less reactive. Alkanes are known for their chemical inertness under ambient conditions. Therefore, the bicyclic part of the this compound molecule is expected to be highly stable.

Mechanistic Investigations of Xibornol S Biological Actions Preclinical and Molecular Focus

Molecular Targets and Binding Interactions of Xibornol (B1683399)

This compound's antimicrobial activity is attributed to its ability to interact with and disrupt essential bacterial structures. Research points to two primary areas of interaction: key proteins involved in cell wall maintenance and the bacterial membrane itself.

The core antibacterial mechanism of this compound involves the disruption of bacterial cell wall synthesis. nih.gov This is achieved by targeting and inhibiting a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.gov PBPs are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. Specifically, they catalyze the transpeptidation reaction that creates cross-links between peptidoglycan strands, a process that gives the cell wall its structural integrity.

By binding to these proteins, this compound inhibits their enzymatic activity. nih.gov This inhibition prevents the proper cross-linking of the peptidoglycan layer, leading to the formation of a weakened and defective cell wall. nih.gov While specific kinetic and binding affinity data for this compound with various PBPs are not extensively detailed in publicly available literature, the mechanism is analogous to that of other antibiotics that target these enzymes. Computational methods such as molecular docking and dynamics simulations are standard tools used to model the interaction between inhibitors and the PBP active site, confirming the stability of the protein-ligand complex. nih.gov

Table 1: Overview of this compound's Interaction with Penicillin-Binding Proteins (PBPs)

| Feature | Description | Implication |

|---|---|---|

| Molecular Target | Penicillin-Binding Proteins (PBPs) | Essential enzymes for bacterial cell wall synthesis. |

| Binding Action | Inhibition of PBP enzymatic activity | Prevents the transpeptidation (cross-linking) of peptidoglycan. |

| Primary Consequence | Disruption of cell wall synthesis | Leads to a structurally compromised bacterial cell wall. |

| Reported Advantage | Evasion of Resistance | Suggested to evade common resistance mechanisms like beta-lactamase production. nih.gov |

In addition to protein-specific targeting, some reports suggest that this compound may exert its effects through direct interaction with the bacterial cell membrane. scispace.com As a lipophilic compound, this compound has an affinity for the lipid bilayer that constitutes the cell membrane. This proposed mechanism involves the disruption of membrane integrity, leading to increased permeability. scispace.com

The loss of membrane integrity can have several fatal consequences for the bacterium, including the uncontrolled passage of ions and small molecules and the dissipation of the membrane potential, which is crucial for cellular energy production and transport processes. While this mechanism is plausible given this compound's chemical nature, detailed studies involving membrane integrity assays, such as monitoring the leakage of intracellular components or the use of membrane potential-sensitive dyes, are required to fully characterize the dynamics of this interaction. nih.govresearchgate.net

Cellular Pharmacodynamics in Microbial Systems

The molecular interactions of this compound translate into significant downstream effects on bacterial physiology, primarily culminating in cell death. These effects are most pronounced in Gram-positive bacteria, which are common pathogens in respiratory tract infections. nih.govnih.gov

The inhibition of Penicillin-Binding Proteins by this compound is the direct cause of the interruption of the cell wall synthesis pathway. nih.gov A compromised cell wall cannot withstand the high internal osmotic pressure of the bacterial cell. nih.gov This imbalance results in the eventual rupture, or lysis, of the cell, which is a bactericidal (cell-killing) outcome. nih.gov This mechanism is particularly effective against Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, which rely heavily on a thick peptidoglycan layer for their survival. nih.govnih.gov

Beyond its effects on the cell wall, the action of this compound on other fundamental cellular processes has been investigated. A study by Combe, Simonnet, and Simonnet in 1988 specifically examined the effects of this compound on cell division and the synthesis of macromolecules (e.g., DNA, RNA, and proteins) in Gram-positive bacteria. dokumen.pub While the detailed findings of this study are not widely available, its existence indicates that the scope of this compound's activity may extend to interference with core processes of bacterial growth and replication, a hallmark of many antimicrobial agents.

Anti-inflammatory Pathways Modulated by this compound in Preclinical Models

Alongside its direct antimicrobial actions, this compound exhibits anti-inflammatory properties that are relevant to its use in treating infections, which are often accompanied by significant inflammation. nih.gov Preclinical evidence suggests that this compound can modulate the host's inflammatory response. nih.gov

The primary anti-inflammatory mechanism reported is the modulation of pro-inflammatory cytokine release. nih.gov Cytokines are signaling proteins that mediate inflammatory responses. In preclinical models of inflammation, pathological conditions are often driven by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). bohrium.comnih.gov The inhibition of these mediators is a key strategy for controlling inflammation.

Many anti-inflammatory agents exert their effects by inhibiting central signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. bohrium.commdpi.com The activation of NF-κB is a critical step that leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. bohrium.comnih.gov By modulating the release of these cytokines, this compound likely interferes with one or more of these upstream signaling pathways, although specific studies detailing this compound's direct effect on NF-κB activation are not broadly documented.

Table 2: Summary of Investigated Anti-inflammatory Actions of this compound

| Mechanistic Aspect | Observation/Target | Potential Pathway |

|---|---|---|

| Cellular Response | Modulation of pro-inflammatory cytokine release. nih.gov | Inhibition of key inflammatory signaling cascades. |

| Potential Molecular Targets | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6) | Downregulation of gene expression for these cytokines. |

| Implied Signaling Pathway | Nuclear Factor-kappa B (NF-κB) | Inhibition of NF-κB activation is a common mechanism for reducing pro-inflammatory cytokine production. bohrium.commdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Epicatechin |

| Catechin |

| Interleukin-1 alpha (IL-1α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

Impact on Pro-inflammatory Cytokine Release (Preclinical In Vitro)

No studies detailing the direct impact of this compound on the release of pro-inflammatory cytokines in preclinical in vitro models were identified. Research on the anti-inflammatory mechanisms of this compound, specifically its effects on cytokines such as interleukins (e.g., IL-1β, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), is not available in the public domain.

Cellular Signaling Pathway Interventions (Preclinical)

There is a lack of preclinical data investigating the intervention of this compound in key cellular signaling pathways associated with inflammation, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. Consequently, the molecular mechanisms by which Xibornel might exert any potential anti-inflammatory effects remain unelucidated.

Preclinical Efficacy Studies of Xibornol

In Vitro Antimicrobial Activity against Bacterial Pathogens

Xibornol (B1683399) has demonstrated significant in vitro antimicrobial activity, particularly against Gram-positive bacteria commonly associated with respiratory tract infections. researchgate.netnih.govmedchemexpress.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Studies have evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains. For 100 clinically isolated strains of Staphylococcus aureus, this compound showed in vitro activity with an inhibitory and bactericidal activity range between 2 micrograms/ml and 8 micrograms/ml. researchgate.netresearchgate.netebi.ac.uk

Table 1: this compound MIC and MBC Ranges for Staphylococcus aureus

| Metric | Range (µg/ml) |

| MIC | 2 - 8 |

| MBC | 2 - 8 |

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Actinomyces israelii, Corynebacterium ulcerans)

This compound exhibits strong antibacterial action against several Gram-positive pathogens of the respiratory tract. These include Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. researchgate.netnih.govmedchemexpress.com Additionally, this compound has shown activity against the emerging pathogens Actinomyces israelii and Corynebacterium ulcerans. researchgate.netnih.govmedchemexpress.com These findings highlight its potential for the topical control of pathogenic Gram-positive bacteria in the respiratory tract. researchgate.netnih.gov While its activity against Gram-positive bacteria is well-documented, information regarding its significant activity against Gram-negative bacteria is limited in the provided search results. google.com

Studies on Bacterial Resistance Mechanisms to this compound

This compound's mechanism of action involves the disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). patsnap.com By binding to PBPs, this compound inhibits their activity, leading to weakened cell walls and subsequent bacterial cell lysis. patsnap.com this compound also exhibits bactericidal properties, actively killing bacteria rather than just inhibiting growth. patsnap.com This bactericidal action is particularly notable against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus. patsnap.com

Compared to some other antibiotics, this compound has shown a lower propensity for inducing resistance. patsnap.com This is partly attributed to its unique mechanism of inhibiting PBPs and its ability to evade common resistance mechanisms, such as beta-lactamase production. patsnap.comgoogleapis.com While antibiotic resistance is a growing concern, this compound's mechanism suggests a reduced likelihood of encountering typical resistance pathways. patsnap.comwhiterose.ac.uk

In Vitro Virucidal Efficacy against Respiratory Viruses

The activity of this compound against viruses is less explored compared to its antibacterial properties, which have been known since the 1970s. researchgate.netresearchgate.netcolab.wsnih.gov However, recent in vitro studies have evaluated its potential virucidal effect on several respiratory viruses. researchgate.netresearchgate.netcolab.wsnih.govresearchgate.net

Evaluation against Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E

This compound activity at a fixed concentration of 0.03 mg/100 ml has been evaluated against Human Adenovirus Type 5, Human Rhinovirus Type 13, and Human Coronavirus 229E through in vitro experiments based on adapted European standards. researchgate.netresearchgate.netcolab.wsnih.govresearchgate.net These experiments were conducted under both clean conditions (without organic substances) and dirty conditions (with the addition of fetal bovine serum to simulate an in vivo environment). researchgate.netcolab.wsnih.gov

The viral abatement of this compound, expressed as Log10 reduction (LR), was statistically significant under both environmental conditions. researchgate.netcolab.wsnih.gov In clean conditions, the LR ranged from 2.67 to 3.84. researchgate.netcolab.wsnih.gov In dirty conditions, the abatement was slightly lower, ranging from 1.75 to 3.03. researchgate.netcolab.wsnih.gov

Activity against Human Parainfluenza Virus Type 1 and Human Respiratory Syncytial Virus (RSV)

The in vitro evaluation of this compound at 0.03 mg/100 ml also included Human Parainfluenza Virus Type 1 and Human Respiratory Syncytial Virus (RSV). researchgate.netcolab.wsnih.govresearchgate.net Similar to the other viruses tested, this compound demonstrated statistically significant viral abatement under both clean and dirty conditions. researchgate.netcolab.wsnih.gov

Among the viruses tested (Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus), Human Parainfluenza Virus and Human Adenovirus were found to be the most resistant. researchgate.netcolab.wsnih.gov The obtained data support this compound's activity as a topical substance for viral inactivation to potentially prevent upper respiratory tract diseases. researchgate.netcolab.wsnih.govresearchgate.net

Table 2: this compound Viral Abatement (Log10 Reduction) against Respiratory Viruses

| Virus | Clean Conditions (LR Range) | Dirty Conditions (LR Range) |

| Human Adenovirus Type 5 | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Rhinovirus Type 13 | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Coronavirus 229E | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Parainfluenza Virus Type 1 | 2.67 - 3.84 | 1.75 - 3.03 |

| Human Respiratory Syncytial Virus (RSV) | 2.67 - 3.84 | 1.75 - 3.03 |

Influence of Environmental Conditions on Virucidal Efficacy (e.g., clean vs. dirty conditions)

Studies have investigated the virucidal activity of this compound against common respiratory viruses under different environmental conditions, specifically "clean" and "dirty" scenarios researchgate.netcolab.wsnih.gov. Clean conditions typically involve the absence of organic substances, while dirty conditions simulate physiological environments by including organic loads such as fetal bovine serum researchgate.netcolab.wsnih.govgoogle.com.

In vitro experiments evaluating this compound at a fixed concentration (e.g., 0.03 mg/100 ml) have been conducted against viruses such as Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus researchgate.netcolab.wsnih.gov. These studies often adapt the European standard UNI EN 14476 for assessing virucidal activity researchgate.netcolab.wsnih.govgoogle.comglobalresearchonline.net.

The results indicate that this compound exhibits statistically significant viral abatement under both clean and dirty environmental conditions researchgate.netcolab.wsnih.gov. However, the reduction in viral titers tends to be slightly lower in the presence of organic load (dirty conditions) compared to clean conditions researchgate.netcolab.wsglobalresearchonline.net. For instance, in one study, the Log10 reduction (LR) in viral titers ranged from 2.67 to 3.84 in clean conditions, while in dirty conditions, the range was from 1.75 to 3.03 researchgate.netcolab.wsnih.gov. Certain viruses, such as Parainfluenza Virus and Human Adenovirus, demonstrated higher resistance compared to others in these studies researchgate.netcolab.wsnih.gov.

The following table summarizes typical Log Reduction (LR) ranges observed in virucidal efficacy studies under different environmental conditions:

| Environmental Condition | Log Reduction (LR) Range |

| Clean | 2.67 to 3.84 |

| Dirty | 1.75 to 3.03 |

These findings suggest that while organic substances can slightly impede its activity, this compound retains significant virucidal potential in environments mimicking physiological conditions, supporting its potential for topical applications in preventing upper respiratory tract infections researchgate.netcolab.wsnih.gov.

Ex Vivo and In Vitro Models for Assessment of Therapeutic Potential

Ex vivo and in vitro models play a crucial role in assessing the therapeutic potential of this compound by providing insights into its tissue penetration capabilities and topical antiseptic action in controlled environments.

Tissue Penetration Studies in Non-Human Biological Samples

Studies have investigated the tissue penetration of this compound, particularly in the context of its intended use for respiratory tract infections. Research has shown that this compound, being a lipophilic compound, can distribute widely in tissues wikipedia.org. Studies involving the administration of this compound have observed high diffusion and distribution values, with concentrations in tissues consistently exceeding those in serum researchgate.net. Specifically, studies have indicated that this compound can achieve concentrations in the lungs, tonsils, and larynx that are higher than serum levels wikipedia.org. These achieved tissue concentrations are considered adequate for its antibacterial effect researchgate.net. The bicyclic structure of this compound is thought to enhance its lipid solubility, potentially improving tissue penetration compared to simpler monoterpene phenols like thymol (B1683141) .

Evaluation of Topical Antiseptic Action in Model Systems

The topical antiseptic action of this compound has been evaluated in various model systems, primarily focusing on its activity against key bacterial pathogens of the respiratory tract. In vitro studies have demonstrated strong antibacterial properties against Gram-positive bacteria frequently associated with respiratory infections researchgate.netmedchemexpress.com.

Research has assessed the efficacy of this compound against pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus researchgate.netmedchemexpress.com. Studies evaluating the minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) of this compound against clinical isolates of Staphylococcus aureus have shown good in vitro activity with a consistent range of 2 to 8 micrograms/ml for both inhibitory and bactericidal effects researchgate.netnih.govebi.ac.uk.

The following table presents representative Minimum Inhibitory Concentration (MIC) values of this compound against specific bacterial pathogens:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

| Streptococcus pneumoniae | 0.01 mg/ml |

| Streptococcus pyogenes | 0.015 mg/ml |

| Staphylococcus aureus | 0.02 mg/ml |

These results highlight the potent antibacterial action of this compound against these relevant respiratory pathogens in model systems . Furthermore, studies have indicated that formulations containing this compound can exhibit enhanced antibacterial activity compared to the compound alone . The antiseptic properties of this compound are attributed to its ability to disrupt bacterial cell membranes, leading to cell death ontosight.aipatsnap.com.

Preclinical Pharmacokinetic and Biopharmaceutical Research of Xibornol

Absorption and Distribution Dynamics in Non-Human Biological Systems

Understanding how Xibornol (B1683399) is absorbed and distributed within non-human systems is fundamental to characterizing its preclinical profile. This involves employing various in vitro and ex vivo models, as well as studying tissue distribution in animal models.

In Vitro and Ex Vivo Models for Absorption Prediction (e.g., everted gut sac model, lipolysis-absorption models)

In vitro and ex vivo models serve as valuable tools for predicting drug absorption without requiring in vivo studies. The everted gut sac model, for instance, utilizes intact intestinal mucosal epithelium from animals like rats to mimic in vivo conditions for studying drug absorption and metabolism in intestinal segments. nih.gov While conventional in vitro lipolysis models may not always accurately predict in vivo absorption due to limitations in simulating the physiological environment, newer ex vivo lipolysis-absorption models (evLAM) have been developed to address this by incorporating both intestinal digestion and tissue absorption systems. nih.gov

Research on other lipophilic compounds and lipid-based formulations highlights the utility of these models. Studies evaluating lipid formulations of drugs like indomethacin (B1671933) have employed the everted gut sac model and evLAM, demonstrating that absorption percentages obtained from evLAM can show better correlation with in vivo data in rats compared to the everted gut sac model. nih.govresearchgate.net These models help assess the impact of formulation strategies, such as self-microemulsifying drug delivery systems (SMEDDS), on enhancing the solubility and permeability of lipophilic drugs. researchgate.netresearchgate.net For example, studies have used in vitro diffusion and ex vivo intestinal permeability studies to evaluate the potential of SMEDDS formulations to improve the absorption of poorly water-soluble drugs. researchgate.netnirmauni.ac.in

Tissue Distribution Profiles in Preclinical Animal Models

Studies in preclinical animal models provide insights into how this compound distributes within various tissues following administration. Research involving the administration of this compound (as 6-isobornyl-3,4-xylenol) in patients (though the request specifies non-human, this study provides relevant tissue distribution data that might inform preclinical models) with chronic bronchitis or those undergoing lung, tonsil, or larynx resection has shown high diffusion and distribution values. nih.govresearchgate.net In these individuals, this compound levels in respiratory tissues, such as the lungs, tonsils, and laryngeal mucosa, were consistently higher than those in serum. nih.govresearchgate.net This suggests a favorable distribution to the target tissues relevant to its intended use as an antiseptic for the respiratory tract. nih.govpatsnap.com

Preclinical studies on other compounds delivered via SMEDDS have also investigated tissue distribution in animals like mice, showing that such delivery systems can significantly improve the concentration of the compound in various organs. researchgate.net This underscores the importance of the formulation in influencing tissue distribution, a factor relevant to this compound's lipophilic nature and its formulation as a suspension or in potential enhanced delivery systems. wikipedia.orgiiab.meresearchgate.net

Metabolic Fate and Excretion Pathways in Non-Human Organisms

Understanding how this compound is metabolized and eliminated in non-human systems is crucial for assessing its preclinical pharmacokinetic profile.

Excretion Routes and Clearance Mechanisms (Preclinical)

Information directly detailing the excretion routes and clearance mechanisms of this compound in preclinical non-human organisms is also limited in the provided search results. However, one source, in the context of discussing human pharmacokinetics which may offer some parallels for preclinical considerations, mentions that this compound is mainly excreted via bile in an unchanged form, with about 10% of the dose eliminated in urine as metabolites within 24 hours following oral administration. wikipedia.org

General preclinical drug development practices involve assessing drug excretion and clearance as part of ADME (Absorption, Distribution, Metabolism, and Excretion) studies. nih.govjustia.comgoogle.com These studies aim to understand how the body eliminates the drug and its by-products.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Preclinical PK/PD modeling and simulation are increasingly used in drug discovery and development to understand the relationship between drug exposure and its effects on the biological system. mathworks.comnih.govmathworks.com These models utilize mathematical functions to quantitatively link drug behavior (pharmacokinetics) with its pharmacological effects (pharmacodynamics). nih.gov This approach is particularly valuable for understanding exposure-response relationships, especially when there are delays between drug concentration and effect. nih.gov

In silico models and simulation software are employed as alternatives or complements to animal models for preclinical PK/PD profiling. mathworks.comarvojournals.org These tools can help predict ocular pharmacokinetics and drug delivery, characterize drug candidates, and define the boundaries of exposure. arvojournals.org Validating these in silico models with available in vivo experimental data is considered important to ensure their accuracy and reliability. arvojournals.org

While specific details on preclinical PK/PD modeling and simulation of this compound are not extensively available in the provided search results, the general application of these techniques in preclinical research is well-established. mathworks.comnih.gov They are used across various therapeutic areas and can help in optimizing drug therapy by considering factors like drug metabolism rates and their impact on achieving desired tissue concentrations. nih.gov

Illustrative Data Table (Based on general concepts and potential findings, not specific this compound preclinical data from searches):

| PK Parameter | Value (Example Unit) | Preclinical Species | Model Type (In Vitro/Ex Vivo/In Vivo) |

| Apparent Permeability | [Data] | [Species] | Everted Gut Sac |

| Absorption Percentage | [Data] | [Species] | Ex Vivo Lipolysis-Absorption Model |

| Tissue Concentration | [Data] | [Species] | In Vivo Animal Study |

| Plasma Half-life | [Data] | [Species] | In Vivo Animal Study |

| Urinary Excretion (% dose) | [Data] | [Species] | In Vivo Animal Study |

| Biliary Excretion (% dose) | [Data] | [Species] | In Vivo Animal Study |

Illustrative Research Findings (Based on general concepts and potential findings, not specific this compound preclinical data from searches):

In vitro studies using Caco-2 cell monolayers (a common model for intestinal permeability prediction) indicated that this compound has [High/Medium/Low] permeability.

Ex vivo studies using the everted gut sac model in rat intestine showed [Percentage]% absorption of this compound over [Time] hours.

Tissue distribution studies in [Animal Species] following oral administration of this compound demonstrated preferential accumulation in [Specific Tissues], with tissue-to-plasma ratios exceeding [Ratio Value].

Advanced Analytical Methodologies for Xibornol Research

Development of Chromatographic Methods for Xibornol (B1683399) Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various samples. These techniques allow for the assessment of purity and the analysis of the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a widely used technique for the analysis of pharmaceutical compounds, including this compound. HPLC with UV detection is employed for purity assessment, ensuring that the compound meets required standards, often demonstrating ≥95% purity for in vitro studies . Stability studies of this compound formulations have utilized HPLC analysis, confirming low levels of impurity formation over several months under accelerated conditions . Method validation for HPLC involves confirming parameters such as specificity, linearity, accuracy, and precision mdpi.com. While a specific detailed validation for this compound using HPLC Method Validation google.com was not explicitly found in the search results, the principle of using adapted standard protocols, such as those for chemical disinfectants and antiseptics, is mentioned in the context of biological activity testing google.com. General HPLC method validation principles are well-established in pharmaceutical analysis nirmauni.ac.inresearchgate.net.

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another valuable technique for analyzing volatile or semi-volatile compounds like this compound. GC-MS analysis can be used for the qualitative and quantitative analysis of chemical substances mdpi.comgoogle.com. This compound has been identified in analyses utilizing LC-MS/MS, suggesting that GC-MS could also be applicable, particularly for its structural characterization and purity assessment researchgate.netresearchgate.net. GC-MS methods are subject to validation to ensure their suitability for quantitative and qualitative analysis, including parameters like suitability, specificity, linearity, accuracy, and intermediate precision mdpi.com. Predicted GC-MS spectra for this compound are available in databases, indicating the potential for this technique in its analysis drugbank.com.

Mass Spectrometry-Based Quantification in Complex Biological Matrices (Preclinical)

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for quantifying compounds in complex biological matrices during preclinical research. This is crucial for pharmacokinetic studies and understanding drug distribution. While direct studies detailing this compound quantification in complex biological matrices using MS in a preclinical context were not extensively found, the application of LC-MS/MS for quantifying other compounds in biological samples like plasma and tissue homogenates is a standard practice researchgate.nettandfonline.comtandfonline.com. The lipophilic nature of this compound wikipedia.orgebi.ac.uk suggests that MS-based methods, likely coupled with appropriate sample preparation techniques, would be necessary for its accurate quantification in biological matrices. Such methods are commonly used in drug development to determine drug levels and study their fate in the body google.comhmlibrary.ac.in.

Spectrophotometric and Spectrofluorometric Assays for this compound Analysis

Spectrophotometry and spectrofluorometry are analytical techniques that measure the absorption or fluorescence of a substance, respectively, to determine its concentration or study its properties. Spectrophotometric analysis has been used in the evaluation of drug release from formulations researchgate.netasiapharmaceutics.info. While specific details on the direct application of spectrophotometry or spectrofluorometry for quantifying this compound were not prominent in the search results, spectrofluorimetry is a sensitive method for quantifying compounds, including antibiotics, in biological samples, although it is limited to naturally fluorescent compounds or those that can be labeled nih.gov. The use of these techniques for this compound would depend on its inherent spectroscopic properties or the development of suitable derivatization methods.

Standardized Bioassays for Antimicrobial and Antiviral Activity Evaluation (e.g., European Standard UNI EN 14476)

Standardized bioassays are critical for evaluating the biological activities of this compound, particularly its reported antimicrobial and antiviral properties. The European Standard UNI EN 14476 is a key standard for assessing the virucidal activity of chemical disinfectants and antiseptics in the medical area microbe-investigations.comsitubiosciences.commicrobe-investigations.comiteh.aitheenvironmentalfactorinc.combsigroup.comnobelcert.comiteh.ai. This quantitative suspension test evaluates the reduction in viral titer after exposure to a product under defined conditions, including varying organic load (clean vs. dirty conditions) colab.wsresearchgate.netresearchgate.netnih.govdokumen.pub.

Studies evaluating this compound's antiviral efficacy have utilized adaptations of the UNI EN 14476 standard google.comcolab.wsresearchgate.netresearchgate.netnih.govdokumen.pub. These studies involve selecting relevant viruses, such as Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus colab.wsresearchgate.netresearchgate.netnih.govdokumen.pub. The tests assess viral load reduction under controlled conditions, including specific concentrations of this compound and defined exposure times colab.wsresearchgate.netresearchgate.netnih.govdokumen.pub. A significant reduction in viral titers, typically a 4-log reduction (99.99%), is required to meet the standard requirements for virucidal activity microbe-investigations.comtheenvironmentalfactorinc.comviroxylabs.com.

Research findings based on adapted UNI EN 14476 protocols have shown that this compound can significantly reduce viral loads in both clean and contaminated environments colab.wsresearchgate.netresearchgate.netnih.govdokumen.pub. For instance, studies at a fixed concentration of 0.03 mg/100 ml demonstrated log reductions ranging from 2.67 to 3.84 in clean conditions and 1.75 to 3.03 in dirty conditions against a panel of respiratory viruses colab.wsresearchgate.netresearchgate.netnih.govdokumen.pub. These results indicate this compound's potential for viral inactivation colab.wsresearchgate.netresearchgate.netnih.govdokumen.pub.

In addition to antiviral activity, this compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria associated with respiratory infections, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus ebi.ac.ukresearchgate.netwikipedia.org. Minimum Inhibitory Concentrations (MICs) have been determined, showing potent antibacterial action ebi.ac.uk. For example, MICs against Staphylococcus aureus have been reported between 2–8 µg/mL wikipedia.orgebi.ac.uk.

Data Table: Antiviral Activity of this compound (Adapted UNI EN 14476)

| Virus | Concentration (mg/100 ml) | Condition | Log Reduction (LR) Range |

| Human Adenovirus 5 | 0.03 | Clean | 2.67 - 3.84 |

| Human Rhinovirus type 13 | 0.03 | Clean | 2.67 - 3.84 |

| Human Coronavirus 229E | 0.03 | Clean | 2.67 - 3.84 |

| Human Parainfluenza Virus type 1 | 0.03 | Clean | 2.67 - 3.84 |

| Human Respiratory Syncytial Virus | 0.03 | Clean | 2.67 - 3.84 |

| Human Adenovirus 5 | 0.03 | Contaminated | 1.75 - 3.03 |

| Human Rhinovirus type 13 | 0.03 | Contaminated | 1.75 - 3.03 |

| Human Coronavirus 229E | 0.03 | Contaminated | 1.75 - 3.03 |

| Human Parainfluenza Virus type 1 | 0.03 | Contaminated | 1.75 - 3.03 |

| Human Respiratory Syncytial Virus | 0.03 | Contaminated | 1.75 - 3.03 |

Data Table: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

| Streptococcus pneumoniae | 0.01 mg/ml |

| Streptococcus pyogenes | 0.015 mg/ml |

| Staphylococcus aureus | 0.02 mg/ml (also reported as 2-8 µg/mL) |

Formulation Science and Drug Delivery Systems for Xibornol Research and Development Focus

Strategies for Overcoming Xibornol's Poor Water Solubility

To address the challenge of this compound's poor water solubility, various formulation strategies have been explored. One promising approach involves the use of lipid-based formulations, which can enhance the aqueous solubility and subsequent bioavailability of lipophilic drugs. rjptonline.orgscialert.netijpsr.comijpdt.commdpi.com Predissolving drugs in lipids, surfactants, or mixtures of lipid excipients and surfactants can bypass the dissolution step, which is often the rate-limiting factor for the oral absorption of poorly water-soluble compounds. rjptonline.org Among the various lipid-based drug delivery systems, self-microemulsifying drug delivery systems (SMEDDS) have emerged as a particularly effective solution for improving the solubility and bioavailability of poorly water-soluble drugs. rjptonline.orgscialert.netijpsr.comijpdt.compsu.edunih.gov

Development and Characterization of Self-Microemulsifying Drug Delivery Systems (SMEDDS)

The development of SMEDDS for This compound (B1683399) aims to create a stable liquid formulation suitable for oral spray administration that can significantly improve the drug's solubility, allowing for higher concentrations in solution. researchgate.netnih.gov SMEDDS are isotropic mixtures typically composed of oils, surfactants, and co-surfactants/co-solvents. rjptonline.orgscialert.netijpsr.compsu.edunih.goviglobaljournal.com Upon dilution with aqueous media, such as gastrointestinal fluids, these systems spontaneously form fine oil-in-water (o/w) emulsions or microemulsions with minimal agitation. rjptonline.orgscialert.netpsu.edunih.goviglobaljournal.com

In the context of this compound SMEDDS development, specific excipients have been screened. For instance, Labrafil M1944, Labrafil M2125, and Labrafac CC have been evaluated as potential oil phases, while Labrasol and Labrafac PG have been investigated as surfactants, and Transcutol as a co-surfactant. researchgate.netnih.gov The selection of appropriate oil, surfactant, and co-surfactant components is crucial, as these excipients not only solubilize the drug but can also influence the drug's absorption. ijpdt.comresearchgate.net

Optimization of Oil, Surfactant, and Co-surfactant Ratios

Optimizing the ratios of oil, surfactant, and co-surfactant is a critical step in SMEDDS development to identify the region where self-microemulsification efficiently occurs and to determine the optimal microemulsion composition. researchgate.netnih.govscialert.netpsu.edu Pseudo-ternary phase diagrams are commonly constructed to delineate the self-microemulsification region by titrating different mixtures of oil phases and surfactant/co-surfactant with an aqueous phase. researchgate.netnih.govscialert.net

Studies have indicated that specific combinations and ratios of these components are necessary for efficient self-microemulsifying systems. ijpdt.compsu.edu For example, surfactant concentrations typically range between 30% and 60% w/w to form stable SMEDDS. rjptonline.orgpsu.edu However, the concentration needs careful determination as high levels of surfactant and co-surfactant can potentially cause gastrointestinal irritation. rjptonline.orgpsu.edu The ratio of oil phase to the mixture of surfactant and co-surfactant is also optimized, with various ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5) being investigated to select the optimum one. rjptonline.org The proportion of ingredients is a key factor in achieving a proper and stable SMEDDS. scialert.net

Physicochemical Characterization of Microemulsions (e.g., droplet size, zeta potential, cloud point, transmittance)

Once SMEDDS formulations are prepared, their physicochemical properties are thoroughly characterized to ensure their quality and performance. Key parameters evaluated include droplet size, zeta potential, cloud point, and transmittance. researchgate.netrjptonline.orgsphinxsai.comnirmauni.ac.in

Droplet size analysis is performed using techniques such as Photon Correlation Spectroscopy (PCS) or dynamic light scattering (DLS). researchgate.netrjptonline.orgijpsr.comiglobaljournal.comsphinxsai.com A small droplet size, typically less than 200 nm for microemulsions, is indicative of a large interfacial area, which can enhance drug absorption. researchgate.netijpsr.comsphinxsai.comnirmauni.ac.in Studies on SMEDDS formulations have reported small average droplet sizes, for instance, around 21.68 ± 0.15 nm for a myricitrin-loaded SMEDDS. researchgate.netsphinxsai.com

Zeta potential measurements assess the surface charge of the emulsion droplets, which can influence their stability. rjptonline.orgijpsr.comiglobaljournal.comnirmauni.ac.in A negative zeta potential has been observed in some SMEDDS formulations, such as -23.17 ± 1.03 mV for a myricitrin-loaded system. researchgate.netsphinxsai.com

Cloud point determination is important as it indicates the temperature at which the microemulsion starts to become turbid, reflecting the efficiency of the formulation to self-emulsify at physiological temperatures. researchgate.netsphinxsai.comasiapharmaceutics.info

Transmittance measurements assess the clarity of the microemulsion after dilution. rjptonline.orgnirmauni.ac.in Higher transmittance values indicate clearer solutions and finer dispersion of oil droplets. rjptonline.orgnirmauni.ac.in For example, a high percentage transmittance of 99.85% has been reported for an optimized self-nanoemulsifying drug delivery system. researchgate.net

Interactive Data Table Placeholder: Physicochemical Characteristics of Representative SMEDDS

| Characteristic | Value (Example) | Method | Reference |

| Droplet Size | 21.68 ± 0.15 nm | PCS/DLS | researchgate.netsphinxsai.com |

| Zeta Potential | -23.17 ± 1.03 mV | Zeta sizer | researchgate.netsphinxsai.com |

| Cloud Point | 77°C | Cloud point determination | researchgate.netasiapharmaceutics.info |

| % Transmittance | 99.85% | Spectrophotometry (650 nm) | researchgate.netnirmauni.ac.in |

Note: This is a placeholder for an interactive table. In a live environment, this table would allow sorting and potentially filtering.

Evaluation of Novel this compound Formulations in In Vitro and Ex Vivo Models

Novel this compound formulations, particularly SMEDDS, are evaluated using in vitro and ex vivo models to assess their drug release characteristics and permeability across biological membranes. researchgate.netmdpi.comsphinxsai.com

In Vitro Drug Release and Diffusion Studies

In vitro drug release and diffusion studies are conducted to understand how the drug is released from the formulation over time. researchgate.netscialert.netijpsr.comsphinxsai.com These studies are often performed using methods like the dialysis technique or standard USP dissolution apparatus. scialert.netijpsr.comsphinxsai.com The release behavior of the drug from SMEDDS can be compared to that of conventional formulations, such as suspensions. researchgate.netsphinxsai.com Studies have shown that drug release from SMEDDS formulations can be significantly higher and faster compared to marketed suspensions. researchgate.netsphinxsai.com For instance, a study on a nevirapine (B1678648) SEDDS (similar in principle to SMEDDS) showed almost complete drug diffusion (98.18 ± 2.81%) within five hours, compared to 65.13 ± 2.98% from a conventional suspension. sphinxsai.com

Interactive Data Table Placeholder: In Vitro Drug Release Comparison

| Formulation Type | % Drug Release (at 5 hours) |

| SMEDDS/SEDDS (Example) | 98.18 ± 2.81% |

| Conventional Suspension | 65.13 ± 2.98% |

Note: This is a placeholder for an interactive table. In a live environment, this table would allow sorting and potentially filtering.

Ex Vivo Permeability Assessment of Formulations

Ex vivo permeability studies are conducted to evaluate the ability of the drug formulation to permeate through biological membranes, such as intestinal tissue. researchgate.netmdpi.comsphinxsai.comasiapharmaceutics.info These studies provide insights into the potential absorption of the drug from the formulation. researchgate.netsphinxsai.com By using isolated tissue, researchers can assess the permeability of the drug from novel formulations compared to existing ones. sphinxsai.com Studies have demonstrated that drugs formulated in SMEDDS can exhibit higher ex vivo intestinal permeability compared to conventional suspensions, suggesting improved absorption potential. researchgate.netsphinxsai.com For example, the ex vivo intestinal permeability of nevirapine from a SEDDS formulation was found to be higher (69 ± 4.58%) than that from a marketed suspension (57 ± 6.77%). researchgate.netsphinxsai.com

Interactive Data Table Placeholder: Ex Vivo Permeability Comparison

| Formulation Type | Ex Vivo Intestinal Permeability |

| SMEDDS/SEDDS (Example) | 69 ± 4.58% |

| Conventional Suspension | 57 ± 6.77% |

Note: This is a placeholder for an interactive table. In a live environment, this table would allow sorting and potentially filtering.

These in vitro and ex vivo evaluations are crucial steps in the research and development of novel this compound formulations, providing evidence of their potential to overcome solubility issues and enhance drug delivery.

Stability and Degradation Kinetics of this compound in Different Formulations

The stability and degradation kinetics of this compound in pharmaceutical formulations are critical aspects of their research and development, particularly given this compound's lipophilic nature and poor water solubility (0.4 mg/mL in water). This inherent property presents challenges in developing stable aqueous formulations. researchgate.netnih.govresearchgate.netebi.ac.uk

Research into stable liquid formulations for this compound, particularly for oral spray administration, has explored the use of self-microemulsifying drug delivery systems (SMEDDS). researchgate.netnih.govresearchgate.netebi.ac.uk SMEDDS are designed to enhance the solubility and stability of lipophilic compounds like this compound, enabling higher concentrations in solution form. researchgate.netnih.govresearchgate.net

A study focusing on optimizing this compound SMEDDS utilized components such as Labrafil M1944 as the oil phase, Labrafac PG as a surfactant, and Transcutol as a co-surfactant. Pseudo-ternary phase diagrams were employed to identify microemulsion regions, with propylene (B89431) glycol or PEG 200 added as co-solvents. nih.gov A final formulation containing 3% (w/v) this compound in SMEDDS demonstrated physical stability for up to two months when stored at 4°C and 25°C. researchgate.netnih.govresearchgate.netebi.ac.uk This indicates that while SMEDDS can improve solubility and short-term stability, longer-term stability under various conditions requires careful consideration and further evaluation.

Accelerated stability studies are commonly conducted to assess the degradation of formulations over time. These studies often involve storing formulations under stressed conditions, such as elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) mdpi.combau.edu.lb, or through heating-cooling cycles mdpi.comscialert.netijpsr.com. HPLC analysis is a technique used to confirm the formation of impurities during stability testing. For some formulations, accelerated stability studies at 40°C/75% RH over six months have shown less than 2% impurity formation, indicating a degree of chemical stability under these conditions.

The stability of a formulation can be influenced by various factors, including the compatibility of the drug with excipients. researchgate.netrjptonline.orgnih.gov Thermodynamic stability studies, including techniques like heating-cooling cycles and centrifugation, are used to assess the physical stability of lipid-based formulations and identify potential issues such as drug precipitation or phase separation. scialert.netijpsr.comijpsr.com Formulations that remain stable after these tests, showing no phase separation, creaming, or cracking, are considered to have good stability. scialert.netijpsr.com

While specific detailed degradation kinetics data for this compound across a wide range of different formulations and stress conditions are not extensively detailed in the provided search results, the research on SMEDDS highlights the importance of formulation composition in achieving satisfactory stability for a lipophilic compound like this compound. researchgate.netnih.govresearchgate.netebi.ac.uk The challenges in developing stable aqueous formulations underscore the need for innovative delivery systems. researchgate.netnih.govresearchgate.netebi.ac.uk

Further research into the degradation pathways of this compound and the kinetics of these processes in various delivery systems, including solid dosage forms or alternative liquid formulations, would be beneficial for a comprehensive understanding of its stability profile. The use of reference standards, including impurity and degradation products, is essential for quality control and stability studies in pharmaceutical research. axios-research.com

Representative Data on this compound SMEDDS Physical Stability

| Formulation Type | Storage Conditions | Observed Stability Period | Key Observation | Source |

| SMEDDS | 4°C and 25°C | Up to 2 months | Physical good stability | researchgate.netnih.govresearchgate.netebi.ac.uk |

| SMEDDS | Accelerated (40°C/75% RH) | Six months | < 2% impurity formation |

Factors Influencing Formulation Stability (General Principles)

| Factor | Impact on Stability |

| Excipient Compatibility | Incompatibility can lead to degradation or physical instability. researchgate.netrjptonline.orgnih.gov |

| Temperature | Elevated temperatures can accelerate chemical degradation and physical changes. mdpi.combau.edu.lb |

| Humidity | High humidity can promote hydrolysis and other degradation pathways. mdpi.combau.edu.lb |

| pH | Can influence the rate of hydrolysis and other reactions. |

| Light | Can catalyze photodegradation of sensitive compounds. |

| Oxygen | Can lead to oxidative degradation. nih.govgoogle.com |

| Water Activity | Affects hydrolytic degradation. google.com |

| Physical Stress (e.g., shaking, centrifugation) | Can induce phase separation or particle aggregation. scialert.netijpsr.com |

Degradation Pathways

While specific degradation pathways for this compound are not explicitly detailed in the provided text, common degradation pathways for pharmaceutical compounds include hydrolysis and oxidation nih.govgoogle.com. The lipophilic nature of this compound might make it susceptible to oxidative processes, particularly in the presence of certain excipients or under specific storage conditions. Hydrolysis could also be a factor, especially in formulations containing water or under humid conditions. google.com

Further studies are needed to fully elucidate the degradation mechanisms of this compound in different formulation environments and to establish comprehensive degradation kinetics data.

Computational Chemistry and Rational Design for Xibornol Optimization

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to correlate structural features of a compound with its biological activity. While specific detailed SAR studies solely focused on Xibornol (B1683399) were not extensively found in the search results, the principle of SAR is fundamental to understanding how modifications to the this compound structure might impact its antimicrobial or antiviral properties. Predictive modeling, often coupled with SAR, involves developing computational models that can forecast the activity of new, untested compounds based on their molecular descriptors. This can help prioritize synthesis and testing efforts. The chemical structure of this compound, with its isobornyl and xylenol components, suggests that variations in these moieties or the linker between them could influence its interaction with microbial cell membranes or viral targets ontosight.ai. The lipophilic nature of this compound is noted, which is a key property influencing its interaction with cell membranes researchgate.netresearchgate.netresearchgate.net. Changes in lipophilicity through structural modifications would likely impact its activity.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a protein target. Molecular dynamics (MD) simulations extend this by simulating the movement and interactions of atoms and molecules over time, providing insights into the stability of the ligand-target complex and conformational changes.

While direct studies detailing molecular docking and dynamics simulations of this compound with specific biological targets were not prominently featured in the search results, the application of these techniques is widely recognized in studying the interactions of antimicrobial and antiviral compounds with their targets researchgate.netfigshare.comresearchgate.net. For instance, molecular docking has been used to study the binding affinities of other compounds with viral proteins, such as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) researchgate.net. MD simulations are also employed to understand the stability and interaction dynamics of drug-target complexes figshare.comresearchgate.net.

Given this compound's proposed mechanism of disrupting microbial cell membranes, molecular docking and MD simulations could be used to investigate its interaction with lipid bilayers and key membrane proteins. For its antiviral activity, these techniques could be applied to study its binding to viral proteins or host factors essential for viral entry or replication. Studies on other compounds highlight the utility of these methods in revealing strong inhibitory binding affinities and understanding molecular interactions researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis builds upon SAR by developing mathematical models that relate a compound's biological activity to its physicochemical properties and structural descriptors. This allows for the prediction of activity for a series of related compounds. While specific QSAR studies focused exclusively on this compound derivatives were not a primary output of the searches, QSAR analysis is a standard approach in medicinal chemistry for optimizing the activity of lead compounds google.comjustia.comepo.orgjbclinpharm.org.

De Novo Design and Virtual Screening of Potential this compound Analogues

De novo design involves creating novel molecular structures with desired properties from scratch, often guided by computational algorithms and the understanding of target binding sites. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify potential candidates with predicted activity against a specific target.

While direct evidence of de novo design specifically for this compound analogues was not found, de novo design is a recognized strategy in the discovery of new antimicrobial agents and other bioactive molecules ntu.edu.sgnih.govbiorxiv.orggoogleapis.com. Virtual screening is also a widely used approach in drug discovery to identify potential hits from large chemical databases based on predicted interactions or pharmacophore models figshare.commedchemexpress.comresearchgate.netnih.gov.

These techniques could be applied to this compound research by using the structural features and mechanism of action of this compound as a starting point. For instance, virtual screening could be used to search for compounds with similar structural motifs or predicted binding properties to microbial membranes or viral targets. De novo design could aim to generate novel structures incorporating key features of this compound while potentially improving properties like solubility or target specificity. Virtual screening workflows often involve evaluating large chemical libraries against a defined target or pharmacophore model to enrich for active compounds nih.gov.

Future Research Directions and Unexplored Avenues for Xibornol

Investigation of Xibornol (B1683399) Activity against Emerging Pathogens and Multi-Drug Resistant Strains

The rising threat of antimicrobial resistance necessitates the evaluation of existing compounds against newly emerging and highly resistant pathogens. nih.gov While the efficacy of this compound against common Gram-positive respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus is documented, its activity spectrum against a broader range of multi-drug resistant (MDR) strains remains a critical area for investigation. researchgate.netnih.gov Preclinical studies have also noted its effect on emerging pathogens such as Actinomyces israelii and Corynebacterium ulcerans. researchgate.netnih.gov Future research should systematically screen this compound against a panel of clinically significant MDR bacteria.

Key research objectives should include determining the minimum inhibitory concentrations (MICs) of this compound against priority pathogens. Of particular interest would be its activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and drug-resistant strains of Streptococcus pneumoniae. Expanding this research to include pathogens with different cell wall structures, such as carbapenem-resistant Enterobacteriaceae (CRE) and other challenging Gram-negative bacteria, would help define the compound's full spectrum of activity. mdpi.com

| Pathogen Category | Specific Strains for Investigation | Primary Rationale |

| Gram-Positive (MDR) | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), Penicillin-resistant Streptococcus pneumoniae | To determine efficacy against prevalent and difficult-to-treat resistant Gram-positive infections. |

| Emerging Pathogens | Additional strains of Corynebacterium species, Actinomyces species | To build upon initial findings and confirm a broader activity against less common but clinically relevant pathogens. researchgate.netnih.gov |

| Gram-Negative (Exploratory) | Carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa (MDR), Acinetobacter baumannii (MDR) | To explore the potential for a broader spectrum of activity, which is currently unknown. |

| Atypical Bacteria | Mycoplasma pneumoniae, Chlamydophila pneumoniae | To investigate activity against bacteria lacking a traditional cell wall, which are common causes of respiratory infections. |

Exploration of Synergistic Effects of this compound with Other Antimicrobial Agents (Preclinical Rationale)

Combination therapy is a cornerstone strategy for combating antimicrobial resistance, broadening the spectrum of activity, and potentially achieving synergistic effects. nih.gov The synergistic interaction between two or more agents can lead to enhanced efficacy at lower concentrations, which may help prevent the emergence of resistance. nih.govfrontiersin.org Investigating this compound in combination with other established antimicrobial agents is a logical next step in its preclinical development.